molecular formula C22H28N2O5 B247801 1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Katalognummer B247801
Molekulargewicht: 400.5 g/mol
InChI-Schlüssel: FKTNXXBZABYQQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as PTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTM is a piperazine derivative that has been synthesized and studied for its various biochemical and physiological effects.

Wirkmechanismus

1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine's mechanism of action involves the inhibition of acetylcholinesterase through the formation of a stable complex with the enzyme. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various physiological effects.
Biochemical and Physiological Effects:
1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can have implications for the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).

Vorteile Und Einschränkungen Für Laborexperimente

1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have a high affinity for acetylcholinesterase, which makes it a useful tool for studying the enzyme's activity. However, 1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for research on 1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One potential area of study is its potential use in the treatment of neurological disorders such as Alzheimer's disease and ADHD. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, 1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine's potential use as a tool for studying acetylcholinesterase activity in various biological systems should also be explored.
Conclusion:
In conclusion, 1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound that has potential applications in scientific research. Its synthesis method, mechanism of action, scientific research applications, advantages, and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand its potential uses and limitations.

Synthesemethoden

1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of phenoxyacetyl chloride with 2,3,4-trimethoxybenzylamine to form the intermediate compound, which is then reacted with piperazine to produce 1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine. The purity of the final product can be achieved through recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied for its potential use in various scientific research applications. It has been found to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that plays a crucial role in the central nervous system. This inhibition can be useful in studying the role of acetylcholinesterase in various neurological disorders such as Alzheimer's disease.

Eigenschaften

Produktname

1-(Phenoxyacetyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Molekularformel

C22H28N2O5

Molekulargewicht

400.5 g/mol

IUPAC-Name

2-phenoxy-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H28N2O5/c1-26-19-10-9-17(21(27-2)22(19)28-3)15-23-11-13-24(14-12-23)20(25)16-29-18-7-5-4-6-8-18/h4-10H,11-16H2,1-3H3

InChI-Schlüssel

FKTNXXBZABYQQA-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC)OC

Kanonische SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.